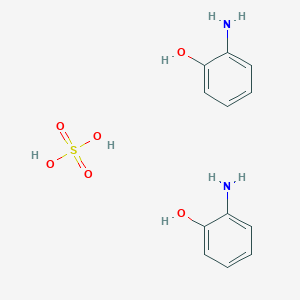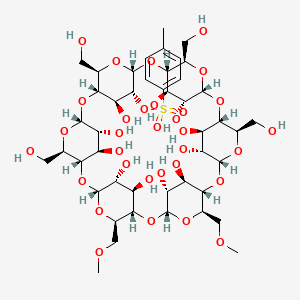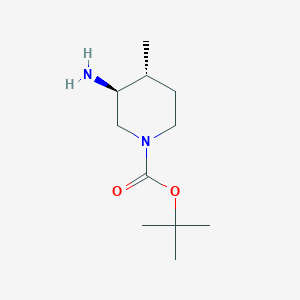
2-Acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide, 98% (2A3OAB2DGPA, 98%) is a synthetic compound that has been used in various scientific research applications. It is a derivative of the sugar glucose and is composed of a nitrogen-containing ring structure. 2A3OAB2DGPA, 98% has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
2A3OAB2DGPA, 98% has been used in various scientific research applications. It has been used in the synthesis of various compounds, such as glycosides, glycosyl amides, and glycosyl sulfonamides. It has also been used in the study of biochemical and physiological effects, such as the inhibition of protein tyrosine phosphatases and the regulation of cell cycle progression.
Mécanisme D'action
The mechanism of action of 2A3OAB2DGPA, 98% is not fully understood. It is believed that the azide group of the compound reacts with the amine group of proteins, leading to the inhibition of protein tyrosine phosphatases. This inhibition has been shown to be involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2A3OAB2DGPA, 98% have been studied in various cell types. It has been shown to inhibit protein tyrosine phosphatases, leading to the regulation of cell cycle progression. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2A3OAB2DGPA, 98% has several advantages and limitations for lab experiments. One advantage is that it is a readily available and inexpensive compound. Another advantage is that it is a stable compound, making it suitable for long-term storage. A limitation of 2A3OAB2DGPA, 98% is that its mechanism of action is not fully understood, making it difficult to predict its effects.
Orientations Futures
The future directions for 2A3OAB2DGPA, 98% research include further study of its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug design and development. Furthermore, further research could be conducted to explore its potential use in the synthesis of novel compounds. Finally, further research could be conducted to explore its potential use in the study of other biological processes, such as gene expression and signal transduction.
Méthodes De Synthèse
2A3OAB2DGPA, 98% can be synthesized using a multi-step process. The first step involves the reaction of β-D-glucopyranosyl azide with allylic alcohol in the presence of a base catalyst. This reaction results in the formation of a 1,2-diol. The second step involves the protection of this 1,2-diol by benzylation with benzyl bromide. The third step involves the acetamidation of the 1,2-diol with acetic anhydride. The fourth step involves the reaction of the benzylated 1,2-diol with an alkyl azide to form 2A3OAB2DGPA, 98%.
Propriétés
IUPAC Name |
N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-3-9-24-16-14(20-11(2)23)17(21-22-19)26-13-10-25-18(27-15(13)16)12-7-5-4-6-8-12/h3-8,13-18H,1,9-10H2,2H3,(H,20,23)/t13-,14-,15-,16-,17-,18?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUASEOJDNWKJMN-QEWQBHSESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)







![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)




